molecular formula C16H14F17NO3S B285249 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-oxocyclooctyl)octane-1-sulfonamide

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-oxocyclooctyl)octane-1-sulfonamide

Cat. No. B285249
M. Wt: 623.3 g/mol
InChI Key: IUCCIVARQVPPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-oxocyclooctyl)octane-1-sulfonamide, commonly known as F-18, is a fluorinated sulfonamide that has been used in scientific research applications. It is a synthetic compound that has been used as a radioligand in positron emission tomography (PET) imaging studies.

Mechanism of Action

F-18 binds to specific proteins and receptors in the brain, which allows for the visualization of these proteins and receptors using 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-oxocyclooctyl)octane-1-sulfonamide imaging. The binding of F-18 to these proteins and receptors is reversible, which allows for the measurement of changes in protein and receptor density over time.
Biochemical and Physiological Effects:
F-18 has no known biochemical or physiological effects on the body, as it is used solely as a radioligand in 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-oxocyclooctyl)octane-1-sulfonamide imaging studies.

Advantages and Limitations for Lab Experiments

One advantage of using F-18 as a radioligand in 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-oxocyclooctyl)octane-1-sulfonamide imaging studies is its high affinity and selectivity for specific proteins and receptors. This allows for the visualization of these proteins and receptors with high sensitivity and specificity. However, one limitation of using F-18 is its short half-life, which limits the time available for imaging studies.

Future Directions

There are many potential future directions for the use of F-18 in scientific research. One potential direction is the development of new radioligands that can bind to specific proteins and receptors with even higher affinity and selectivity. Another potential direction is the use of F-18 in combination with other imaging modalities, such as magnetic resonance imaging (MRI) or computed tomography (CT), to obtain more comprehensive information about biological processes. Additionally, F-18 could be used to investigate the effects of new drugs on the brain and to study the progression of other diseases.

Synthesis Methods

The synthesis of F-18 involves the reaction of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl chloride with cyclooctanone oxime in the presence of a base. The resulting product is purified using high-performance liquid chromatography (HPLC) to obtain pure F-18.

Scientific Research Applications

F-18 has been used as a radioligand in 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-oxocyclooctyl)octane-1-sulfonamide imaging studies to investigate various biological processes. It has been used to study the distribution and binding of certain proteins and receptors in the brain, such as the dopamine transporter and the serotonin transporter. F-18 has also been used to investigate the effects of drugs on the brain and to study the progression of certain diseases, such as Alzheimer's disease.

properties

Molecular Formula

C16H14F17NO3S

Molecular Weight

623.3 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-oxocyclooctyl)octane-1-sulfonamide

InChI

InChI=1S/C16H14F17NO3S/c17-9(18,11(21,22)13(25,26)15(29,30)31)10(19,20)12(23,24)14(27,28)16(32,33)38(36,37)34-7-5-3-1-2-4-6-8(7)35/h7,34H,1-6H2

InChI Key

IUCCIVARQVPPPQ-UHFFFAOYSA-N

SMILES

C1CCCC(=O)C(CC1)NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C1CCCC(=O)C(CC1)NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.